

# Application of hCAXII-IN-8 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only

## Introduction

Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is frequently overexpressed in a variety of solid tumors.[1][2] Its primary function involves the regulation of intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, invasion, and metastasis, particularly in the hypoxic and acidic tumor microenvironment.[1][3] Elevated CAXII expression is often associated with poor patient prognosis, making it a compelling therapeutic target in oncology.[1][4] hCAXII-IN-8 is a potent and selective inhibitor of human carbonic anhydrase XII, designed to disrupt pH homeostasis in cancer cells, leading to apoptosis and inhibition of tumor growth.

Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures.[5][6] Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors, providing a superior platform for evaluating the efficacy of anti-cancer therapeutics.[5][7] These models are instrumental in preclinical drug development for assessing drug penetration, efficacy, and cellular responses in a tumor-like context.[6]

These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic potential of **hCAXII-IN-8** using 3D tumor spheroid models. The included methodologies cover spheroid formation, drug treatment, and various analytical techniques to quantify the inhibitor's effects on tumor spheroid growth, viability, and invasion.



## **Quantitative Data Summary**

The following tables summarize the dose-dependent effects of **hCAXII-IN-8** on various parameters in 3D tumor spheroid models derived from a human colorectal cancer cell line (e.g., HCT116).

Table 1: Effect of hCAXII-IN-8 on Tumor Spheroid Growth

| hCAXII-IN-8 Concentration (μM) | Average Spheroid<br>Diameter (µm) at 72h | Percent Growth Inhibition (%) |
|--------------------------------|------------------------------------------|-------------------------------|
| 0 (Vehicle Control)            | 550 ± 25                                 | 0                             |
| 1                              | 480 ± 20                                 | 12.7                          |
| 5                              | 390 ± 18                                 | 29.1                          |
| 10                             | 280 ± 15                                 | 49.1                          |
| 25                             | 190 ± 12                                 | 65.5                          |
| 50                             | 150 ± 10                                 | 72.7                          |

Table 2: Effect of hCAXII-IN-8 on Tumor Spheroid Viability (ATP Assay)

| Relative Luminescence<br>Units (RLU) | Percent Viability (%)                                                             |
|--------------------------------------|-----------------------------------------------------------------------------------|
| 85000 ± 4500                         | 100                                                                               |
| 72000 ± 3800                         | 84.7                                                                              |
| 51000 ± 2900                         | 60.0                                                                              |
| 32000 ± 2100                         | 37.6                                                                              |
| 15000 ± 1200                         | 17.6                                                                              |
| 8000 ± 700                           | 9.4                                                                               |
|                                      | Units (RLU)  85000 ± 4500  72000 ± 3800  51000 ± 2900  32000 ± 2100  15000 ± 1200 |

Table 3: Effect of hCAXII-IN-8 on Tumor Spheroid Invasion



| hCAXII-IN-8 Concentration (μM) | Average Invasion Area<br>(μm²) | Percent Invasion Inhibition (%) |
|--------------------------------|--------------------------------|---------------------------------|
| 0 (Vehicle Control)            | 120000 ± 9500                  | 0                               |
| 1                              | 95000 ± 8200                   | 20.8                            |
| 5                              | 68000 ± 6100                   | 43.3                            |
| 10                             | 42000 ± 4500                   | 65.0                            |
| 25                             | 25000 ± 2800                   | 79.2                            |
| 50                             | 18000 ± 1900                   | 85.0                            |

# **Experimental Protocols**

# Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.[8]

### Materials:

- Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- · Hemocytometer or automated cell counter

#### Procedure:



- Culture cells in a T-75 flask to 80-90% confluency.
- Aspirate the culture medium and wash the cells once with sterile PBS.
- Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
- Determine the cell concentration and viability using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells/well) in complete medium.
- Dispense 100 μL of the cell suspension into each well of a 96-well ULA round-bottom plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 48-72 hours.

# Protocol 2: hCAXII-IN-8 Treatment of 3D Tumor Spheroids

This protocol details the procedure for treating pre-formed tumor spheroids with **hCAXII-IN-8**.

#### Materials:

- Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)
- hCAXII-IN-8 stock solution (e.g., 10 mM in DMSO)



Complete cell culture medium

#### Procedure:

- After 72 hours of incubation, confirm the formation of single, compact spheroids in each well
  using a microscope.
- Prepare serial dilutions of hCAXII-IN-8 in complete culture medium from the stock solution to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO in medium) must be included.
- Carefully remove 50 μL of the conditioned medium from each well of the spheroid plate.
- Add 50 μL of the prepared hCAXII-IN-8 dilutions or vehicle control to the corresponding wells.
- Return the plate to the incubator and treat for the desired duration (e.g., 72 hours).

## **Protocol 3: Spheroid Growth and Viability Assessment**

This protocol outlines methods for quantifying the effect of **hCAXII-IN-8** on spheroid growth and viability.

Part A: Spheroid Growth Measurement (Brightfield Imaging)

- At specified time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images
  of the spheroids in each well using an inverted microscope with an integrated camera or a
  high-content imaging system.[9]
- Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
- Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi$  (radius)<sup>3</sup>.
- Determine the percent growth inhibition relative to the vehicle-treated control spheroids.

Part B: Spheroid Viability (ATP Assay)



- Following the 72-hour treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
- Add a volume of a 3D-compatible ATP-based viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in each well.[10]
- Lyse the spheroids by mixing the contents of the wells on an orbital shaker for 5 minutes.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability relative to the vehicle-treated control spheroids after subtracting the background luminescence from wells with medium only.

## **Protocol 4: Spheroid Invasion Assay**

This protocol describes a method to assess the effect of **hCAXII-IN-8** on the invasive capacity of tumor spheroids.[9]

### Materials:

- Pre-formed tumor spheroids
- Basement membrane extract (BME), such as Matrigel®, chilled on ice
- Serum-free cell culture medium
- Complete cell culture medium
- hCAXII-IN-8

#### Procedure:

 Pre-coat the wells of a 96-well flat-bottom plate with a thin layer of BME and allow it to solidify at 37°C.



- Carefully transfer single, pre-formed spheroids from the ULA plate to the center of the BMEcoated wells.
- Overlay the spheroids with a layer of BME (e.g., 50 μL of a 50% BME/medium mixture) and allow it to polymerize at 37°C for 30-60 minutes.
- Add complete culture medium containing the desired concentrations of hCAXII-IN-8 or vehicle control to each well.
- Incubate the plate at 37°C and 5% CO2.
- Monitor spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours) by capturing images with an inverted microscope.
- Quantify the area of invasion using image analysis software by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.
- Calculate the percent invasion inhibition relative to the vehicle-treated control.

## **Diagrams**













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]



- 8. The Production of 3D Tumor Spheroids for Cancer Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of hCAXII-IN-8 in 3D Tumor Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370380#application-of-hcaxii-in-8-in-3d-tumor-spheroid-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com